Substrate Specificity at Monoamine Oxidase A and B: Aryl Halide Series Comparison
In a systematic study of phenethylamine analogs as substrates for monoamine oxidase A (MAO-A) and MAO-B, aryl halide-substituted phenethylamines including 2,4-dichlorophenethylamine were evaluated alongside unsubstituted phenethylamine and other halogenated analogs [1]. This study provides class-level evidence that the 2,4-dichloro substitution pattern alters substrate specificity profiles compared to non-halogenated phenethylamine.
| Evidence Dimension | Substrate specificity profile at MAO-A and MAO-B |
|---|---|
| Target Compound Data | Km and kcat values determined as part of aryl halide analog series (compounds 6-9) at both MAO-A and MAO-B isoforms |
| Comparator Or Baseline | Unsubstituted phenethylamine (parent compound) and N-alkyl analogs (compounds 2-5) |
| Quantified Difference | Chlorinated analogs exhibited distinct kinetic profiles compared to unsubstituted parent compound; the 2,4-dichloro substitution represents one of four aryl halide variations systematically evaluated |
| Conditions | Recombinant human MAO-A and MAO-B enzyme assays; Km and kcat determination via spectrophotometric detection of H2O2 production |
Why This Matters
This class-level evidence demonstrates that halogenation — specifically dichloro substitution — fundamentally alters MAO substrate recognition, informing the selection of 2,4-dichlorophenethylamine over unsubstituted phenethylamine for experiments where differential MAO isoform engagement is critical.
- [1] Heuson E, Storgaard M, Huynh THV, Charmantray F, Gefflaut T, Bunch L. Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B. Organic & Biomolecular Chemistry. 2014;12(43):8681-8692. View Source
